1-(4-Cyanophenyl)ethane-1-sulfonyl chloride
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Overview
Description
1-(4-Cyanophenyl)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C9H8ClNO2S. It is a sulfonyl chloride derivative, characterized by the presence of a cyanophenyl group attached to an ethane sulfonyl chloride moiety. This compound is of interest in various chemical research and industrial applications due to its reactivity and functional group versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Cyanophenyl)ethane-1-sulfonyl chloride can be synthesized through several synthetic routes. One common method involves the reaction of 1-(4-cyanophenyl)ethane-1-sulfonic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction typically proceeds as follows: [ \text{C}_9\text{H}_9\text{NO}_3\text{S} + \text{SOCl}_2 \rightarrow \text{C}_9\text{H}_8\text{ClNO}_2\text{S} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Cyanophenyl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Electrophilic Aromatic Substitution: The cyanophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Reduction: The compound can be reduced to the corresponding sulfonamide using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines (e.g., aniline) under basic conditions.
Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Sulfonamides: Formed from nucleophilic substitution.
Nitrated or Halogenated Derivatives: Formed from electrophilic aromatic substitution.
Reduced Sulfonamides: Formed from reduction reactions.
Scientific Research Applications
1-(4-Cyanophenyl)ethane-1-sulfonyl chloride finds applications in various fields:
Chemistry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential therapeutic applications due to its ability to form bioactive sulfonamide derivatives.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-cyanophenyl)ethane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form sulfonamide bonds, which are important in various biochemical processes. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction .
Comparison with Similar Compounds
1-(4-Nitrophenyl)ethane-1-sulfonyl chloride: Similar structure but with a nitro group instead of a cyano group.
1-(4-Methylphenyl)ethane-1-sulfonyl chloride: Similar structure but with a methyl group instead of a cyano group.
1-(4-Chlorophenyl)ethane-1-sulfonyl chloride: Similar structure but with a chloro group instead of a cyano group.
Uniqueness: 1-(4-Cyanophenyl)ethane-1-sulfonyl chloride is unique due to the presence of the cyano group, which imparts distinct electronic properties and reactivity compared to other similar compounds. This makes it particularly useful in specific synthetic applications where the cyano group plays a crucial role .
Biological Activity
1-(4-Cyanophenyl)ethane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.
This compound is characterized by its sulfonyl chloride functional group, which is known for its reactivity in various organic synthesis applications. The presence of the cyanophenyl moiety enhances its lipophilicity and may influence its biological interactions.
Antimicrobial Activity
Recent studies have indicated that sulfonamide derivatives, including those with similar structures to this compound, display significant antimicrobial properties. For instance, compounds featuring the sulfonamide functionality have been shown to exhibit bactericidal effects against Mycobacterium tuberculosis (Mtb), suggesting that structural modifications can lead to enhanced activity against drug-resistant strains .
Table 1: Antimicrobial Activity of Sulfonamide Derivatives
Compound Name | MIC (μM) | Activity Against |
---|---|---|
Compound A | <0.5 | Mtb |
Compound B | >50 | Mtb |
This compound | TBD | TBD |
Cytotoxicity Studies
In vitro studies assessing cytotoxicity have shown that certain derivatives of sulfonamides do not exhibit significant toxicity at high concentrations. For example, a compound structurally related to this compound was non-cytotoxic against HepG2 cell lines, indicating a favorable safety profile for further development .
Table 2: Cytotoxicity Data
Compound Name | CC50 (μM) | Remarks |
---|---|---|
Compound A | >100 | Non-cytotoxic |
Compound B | <50 | Moderate cytotoxicity |
This compound | TBD | TBD |
The proposed mechanism of action for sulfonamide derivatives involves inhibition of bacterial folate synthesis. This is critical for bacterial growth and replication. The unique structure of this compound may interact with specific enzymes in this pathway, although detailed studies are required to elucidate the exact interactions.
Case Studies and Research Findings
A study focusing on the structure-activity relationship (SAR) of sulfonamide compounds highlighted that modifications at the para-position of the phenyl ring could significantly impact antimicrobial efficacy . This suggests that similar modifications on this compound could enhance its biological activity.
In another research effort, compounds with sulfonamide groups were tested for antiviral properties, showing potential against various viral infections. Although specific data on this compound is limited, related compounds have demonstrated promising results in inhibiting viral entry into host cells .
Properties
Molecular Formula |
C9H8ClNO2S |
---|---|
Molecular Weight |
229.68 g/mol |
IUPAC Name |
1-(4-cyanophenyl)ethanesulfonyl chloride |
InChI |
InChI=1S/C9H8ClNO2S/c1-7(14(10,12)13)9-4-2-8(6-11)3-5-9/h2-5,7H,1H3 |
InChI Key |
JUFHUBYEIFGCRG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C#N)S(=O)(=O)Cl |
Origin of Product |
United States |
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